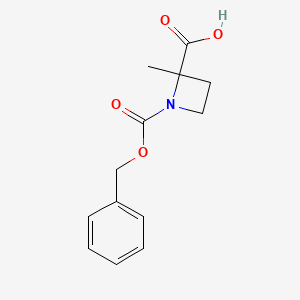

1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid

Description

1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid (hereafter referred to as the target compound) is a four-membered azetidine ring system functionalized with a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a methyl substituent at the 2-position. Its carboxylic acid moiety makes it a versatile intermediate in medicinal chemistry, particularly for peptide synthesis and as a building block for bioactive molecules . The Cbz group is commonly employed for amine protection due to its stability under basic conditions and ease of removal via hydrogenolysis. The methyl group introduces steric hindrance, which may influence conformational stability and reactivity in synthetic applications.

Properties

IUPAC Name |

2-methyl-1-phenylmethoxycarbonylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-13(11(15)16)7-8-14(13)12(17)18-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJTUZMRAXZYDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino acid derivative, cyclization can be achieved using reagents such as triphosgene or phosgene under controlled conditions.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced by reacting the azetidine derivative with benzyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the desired benzyloxycarbonyl-protected azetidine.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloroformate in the presence of triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted azetidine derivatives with various functional groups replacing the benzyloxycarbonyl group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHN O

- Molecular Weight : 249.26 g/mol

- CAS Number : 912335-92-3

The compound features a benzyloxycarbonyl (Cbz) group, which is significant for protecting amine functionalities during chemical reactions. The azetidine ring structure contributes to its potential biological activity.

Medicinal Chemistry Applications

1. Peptide Synthesis

1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid serves as a valuable intermediate in the synthesis of peptides and peptidomimetics. The Cbz group allows for selective protection of amino acids, facilitating the formation of peptide bonds without side reactions. This property is crucial in developing therapeutic peptides that can target specific biological pathways.

2. Drug Development

Research indicates that azetidine derivatives exhibit promising biological activities, including anti-inflammatory and antimicrobial effects. Compounds derived from this compound are being investigated for their potential as drug candidates in treating various diseases, including cancer and bacterial infections.

Organic Synthesis Applications

1. Synthetic Intermediates

The compound is utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.

2. Catalysis

Recent studies have explored the use of azetidine derivatives as catalysts in asymmetric synthesis. The unique steric and electronic properties of this compound can enhance reaction selectivity and yield, making it an attractive option for chemists looking to improve synthetic routes.

Case Studies

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom of the azetidine ring. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The methyl group can affect the compound’s steric and electronic properties, modulating its overall activity.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic Acid (CAS 449758-77-4)

- Structural Differences : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.

- Key Properties: The Boc group is more hydrolytically stable under acidic conditions compared to Cbz but is cleaved under strong acids (e.g., TFA) .

- Applications : Preferred in solid-phase peptide synthesis (SPPS) where acid-labile protection is required.

1-((Benzyloxy)carbonyl)-3-fluoroazetidine-3-carboxylic Acid (PBLL1524, CAS 1781046-72-7)

- Structural Differences : Fluorine substituent at the 3-position instead of methyl at the 2-position.

- The geminal fluorine-carboxylic acid arrangement may increase acidity compared to the methyl-substituted analog.

- Applications : Explored in fluorinated bioactive molecules for improved pharmacokinetics.

1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic Acid (CAS 129769-20-6)

- Structural Differences : Six-membered piperidine ring replaces the four-membered azetidine.

- Key Properties :

- Applications : Used in peptidomimetics where larger ring systems mimic peptide backbones.

Methyl 1-Benzylazetidine-2-carboxylate

- Structural Differences : Methyl ester replaces the carboxylic acid.

- Key Properties :

- Applications : Intermediate in the synthesis of azetidine-based pharmaceuticals.

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Protecting Group | Substituent(s) | Molecular Formula | Key Applications |

|---|---|---|---|---|---|

| 1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid | Not provided | Cbz | 2-methyl | C₁₃H₁₅NO₄ | Peptide synthesis, drug intermediates |

| 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | 449758-77-4 | Boc | 2-methyl | C₁₀H₁₇NO₄ | SPPS, acid-sensitive reactions |

| 1-((Benzyloxy)carbonyl)-3-fluoroazetidine-3-carboxylic acid | 1781046-72-7 | Cbz | 3-fluoro | C₁₂H₁₂FNO₄ | Fluorinated drug candidates |

| 1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid | 129769-20-6 | Cbz | 5-methyl (piperidine) | C₁₅H₁₉NO₄ | Peptidomimetics, flexible scaffolds |

| Methyl 1-benzylazetidine-2-carboxylate | Not provided | None (ester) | 2-methyl | C₁₂H₁₅NO₂ | Prodrug intermediates |

Research Findings and Implications

- Synthetic Utility : The target compound’s methyl group provides steric control in ring-opening reactions, whereas fluorine analogs (e.g., PBLL1524) prioritize electronic effects .

- Biological Relevance : Azetidines are increasingly favored over piperidines in drug design due to their constrained geometry, which improves target selectivity .

- Stability Considerations : The Boc-protected analog (CAS 449758-77-4) is preferable for acidic reaction conditions, while the Cbz group is ideal for hydrogenation-sensitive workflows .

Biological Activity

1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid, also known by its CAS number 912335-92-3, is a compound that has garnered interest in various biological contexts due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C13H15NO4

- Molecular Weight : 249.26 g/mol

- Synonyms : 1-Cbz-2-methyl-2-azetidinecarboxylic acid

Research indicates that compounds similar to this compound may interact with various biological targets:

- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin biosynthesis. Studies have shown that certain benzoic acid derivatives can inhibit tyrosinase activity, potentially leading to applications in skin whitening and treatment of hyperpigmentation disorders. The interaction involves hydrogen bonding at the active site of tyrosinase, which stabilizes the enzyme and prevents its activity .

Biological Activity

The biological activities of this compound have been evaluated in several studies:

In Vitro Studies

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, research on similar azetidine derivatives has indicated potential cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231) and others .

- Toxicological Profile : The compound is classified under GHS as causing skin and eye irritation and may pose respiratory hazards upon inhalation. Its safety profile suggests caution in handling, particularly in laboratory settings .

Case Studies

A notable case study involved the evaluation of azetidine derivatives for their effects on cancer cell viability. The results indicated that modifications in the azetidine structure could enhance or diminish biological activity. For example, derivatives with specific functional groups showed increased cytotoxicity against cancer cells, highlighting the importance of structural optimization in drug development.

Research Findings

Q & A

Q. What are the optimal synthetic routes for 1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid, considering ring-strain challenges in azetidine formation?

Methodological Answer: Synthesis strategies should address the inherent strain of the azetidine ring (four-membered) by employing stepwise protection and controlled reaction conditions. A plausible route involves:

- Ring formation : Cyclization of β-amino alcohols or ketones via Mitsunobu or Staudinger reactions, followed by methyl group introduction at the 2-position.

- Cbz protection : Reacting the azetidine nitrogen with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine to install the benzyloxycarbonyl group .

- Carboxylic acid activation : Conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), as demonstrated in analogous piperazine derivatives .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC and NMR for stereochemical integrity .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR can resolve stereochemistry (e.g., methyl group orientation) and confirm Cbz protection. NOESY experiments detect spatial proximity of the methyl group to adjacent protons .

- IR spectroscopy : Identifies key functional groups (C=O stretch of Cbz at ~1700 cm⁻¹, carboxylic acid O-H stretch at ~2500-3000 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₅NO₄: theoretical 265.0954).

- Polarimetry : Essential for chiral purity if the compound is synthesized in an enantiopure form .

Q. How does the solubility profile of this compound compare to similar piperazine derivatives, and what functional groups dominate its polarity?

Methodological Answer:

- Solubility : The carboxylic acid group enhances water solubility at basic pH (e.g., in sodium bicarbonate buffer), while the hydrophobic benzyloxy group reduces solubility in polar solvents. Compared to piperazine analogs (e.g., 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid), the azetidine’s smaller ring increases steric hindrance, potentially lowering solubility in nonpolar solvents .

- Functional group polarity :

- Dominant polar groups: Carboxylic acid (-COOH) and carbonyl (Cbz).

- Nonpolar contributors: Benzyl and methyl groups.

- Experimental testing : Use a solvent gradient (water, DMSO, THF, chloroform) with UV-Vis or HPLC to quantify solubility .

Advanced Research Questions

Q. How does the methyl substitution at the 2-position of the azetidine ring influence the compound’s conformational stability under varying pH conditions?

Methodological Answer:

- Conformational analysis : The methyl group introduces steric hindrance, favoring a "puckered" azetidine ring to minimize strain. Dynamic NMR at different pH levels (e.g., 3–10) can reveal protonation-dependent ring flexibility .

- Computational modeling : DFT calculations (e.g., Gaussian software) predict energy barriers for ring inversion. Compare methyl-substituted vs. unsubstituted azetidines to quantify stabilization effects .

- pH-dependent stability : At acidic pH, protonation of the nitrogen may increase ring strain, leading to decomposition. Monitor via stability studies (HPLC) over 24–72 hours .

Q. What methodological approaches resolve contradictions in reported biological activities of Cbz-protected azetidines versus piperidines in protease inhibition studies?

Methodological Answer:

- Comparative assays : Perform enzymatic inhibition assays (e.g., trypsin or HIV protease) with both azetidine and piperidine analogs under identical conditions (pH 7.4, 37°C).

- Structural analysis : X-ray crystallography or cryo-EM of enzyme-inhibitor complexes identifies binding differences. Azetidines’ smaller ring size may reduce steric clash in active sites .

- Data normalization : Account for variables like solubility (e.g., using DMSO controls) and purity (HPLC >95%). Contradictions may arise from differences in assay protocols or enantiomer ratios .

Q. What experimental strategies mitigate racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Coupling agents : Use HATU or COMU instead of EDCI/HOBt to minimize racemization. Pre-activate the carboxylic acid with 2–4 equivalents of agent in DMF .

- Low-temperature coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .

- Chiral monitoring : Use Marfey’s reagent or chiral HPLC to track enantiopurity post-coupling. If racemization exceeds 5%, switch to Fmoc-protected intermediates for better stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.